2-nitro-N-nonylbenzenesulfonamide
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Overview
Description
2-Nitro-N-nonylbenzenesulfonamide is a chemical compound with the molecular formula C15H24N2O4S. It is a member of the nitrobenzenesulfonamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group (-NO2) and a nonyl chain attached to the benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-nonylbenzenesulfonamide typically involves the nitration of N-nonylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield N-nonylbenzenesulfonamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: N-nonylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-nonylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-nonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the nonyl chain, making it less hydrophobic and potentially less bioavailable.
4-Nitrobenzenesulfonamide: The nitro group is positioned differently, which can affect its reactivity and interaction with biological targets.
N-Nonylbenzenesulfonamide: Lacks the nitro group, which can significantly alter its chemical and biological properties.
Uniqueness: 2-Nitro-N-nonylbenzenesulfonamide is unique due to the presence of both the nitro group and the nonyl chain, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H24N2O4S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-nitro-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-2-3-4-5-6-7-10-13-16-22(20,21)15-12-9-8-11-14(15)17(18)19/h8-9,11-12,16H,2-7,10,13H2,1H3 |
InChI Key |
SZRVNVKLAQYGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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